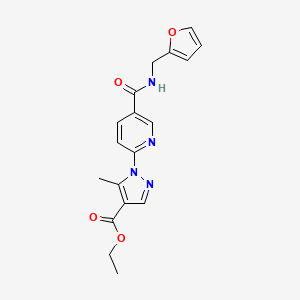

ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[5-(furan-2-ylmethylcarbamoyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-25-18(24)15-11-21-22(12(15)2)16-7-6-13(9-19-16)17(23)20-10-14-5-4-8-26-14/h4-9,11H,3,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYJHTZWAFMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with pyridine-2-carboxylic acid to form the corresponding amide. This intermediate is further reacted with ethyl 5-methyl-1H-pyrazole-4-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are typically employed to confirm the structure and purity of the compound .

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole and pyridine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown promising results in reducing oxidative damage in cellular models .

Anti-inflammatory Potential

This compound may serve as a lead compound for developing anti-inflammatory agents. Research on related pyrazole derivatives suggests that they can inhibit pro-inflammatory cytokines and chemokines, thereby modulating inflammatory responses in various disease models .

Cancer Research

The compound's structural features position it as a candidate for cancer therapy. Pyrazoles are known to interact with multiple biological targets involved in cancer progression. Preliminary studies indicate that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Antimicrobial Activity | Ethyl 1-(5-(furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methylpyrazole demonstrated significant inhibition against E. coli and S. aureus. | Disc diffusion method with various concentrations tested against bacterial strains. |

| Investigation of Antioxidant Properties | Showed effective scavenging of DPPH radicals, indicating strong antioxidant capabilities. | In vitro assays measuring radical scavenging activity. |

| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated murine models, suggesting potential for inflammatory disease treatment. | In vivo studies using murine models with induced inflammation. |

Mechanism of Action

The mechanism of action of ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights critical structural variations among analogs and their implications:

Functional Group Impact on Properties

- Carbamoyl-Furan vs. Halogens (Br, Cl): The carbamoyl-furan group in the target compound provides hydrogen bond donor/acceptor capacity, unlike bromo or chloro substituents, which primarily contribute to lipophilicity and halogen bonding. This distinction may improve target affinity in polar binding pockets .

- Cyano vs. Carbamoyl: The cyano group in 98475-62-8 is strongly electron-withdrawing, which could reduce electron density on the pyrazole ring compared to the carbamoyl group, influencing redox stability or electrophilic reactivity .

Biological Activity

Ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 354.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a furan moiety that may enhance its pharmacological profile .

Synthesis

The synthesis of this compound can be achieved through established organic chemistry methods, involving the coupling of various functional groups to form the desired heterocyclic structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Ultraviolet–Visible Spectroscopy (UV–Vis) are employed to confirm the purity and structural integrity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy suggests it could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Potential

Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. This compound may inhibit cell proliferation in various cancer cell lines, similar to other pyrazole derivatives that target critical pathways involved in tumor growth. Specifically, studies have shown that pyrazole derivatives can interact with targets such as topoisomerase II and EGFR, which are crucial in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound may also possess anti-inflammatory properties . Research into related compounds has indicated that pyrazoles can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are recommended for preparing ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate?

Answer:

A two-step approach is commonly employed:

Cyclocondensation : React ethyl acetoacetate with a hydrazine derivative (e.g., phenylhydrazine) and a formylation agent (e.g., DMF-DMA) to form the pyrazole core. This method ensures regioselectivity for the 5-methyl substituent .

Palladium-catalyzed cross-coupling : Introduce the pyridinyl-carbamoyl-furan moiety via Suzuki-Miyaura coupling using a boronic acid derivative of the substituted pyridine. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., degassed DMF/H₂O) to minimize side reactions .

Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Advanced: How can reaction conditions be statistically optimized to improve yield and purity?

Answer:

Use Design of Experiments (DoE) to systematically vary parameters:

- Critical factors : Temperature (80–120°C), catalyst concentration (1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 h).

- Response surface methodology (RSM) identifies optimal interactions. For example, higher Pd(PPh₃)₄ loading (3 mol%) in DMF at 100°C maximizes coupling efficiency .

- Parallel microscale reactions (e.g., 24-well plates) enable rapid screening of conditions, reducing resource expenditure .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and carbamoyl linkage (amide NH at δ 8–9 ppm) .

- FT-IR : Validate carbonyl stretches (ester C=O at ~1700 cm⁻¹, carbamoyl C=O at ~1650 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the furan-pyridine-pyrazole scaffold .

Advanced: How can computational methods predict reactivity or stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine ring may exhibit higher electron deficiency, guiding functionalization strategies .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess aggregation tendencies or hydrolytic stability of the ester group .

- Reaction Path Search : Use quantum chemical tools (e.g., GRRM) to map energy barriers for side reactions, such as ester hydrolysis under basic conditions .

Advanced: How to resolve discrepancies in spectral data during characterization?

Answer:

- Multi-technique cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to assign overlapping signals (e.g., pyrazole vs. pyridine protons) .

- Computational NMR prediction : Tools like Gaussian or ACD/Labs simulate spectra for comparison with experimental data, resolving ambiguities in substituent positioning .

Basic: What biological activities are associated with structurally analogous pyrazole derivatives?

Answer:

Similar compounds exhibit:

- Enzyme inhibition : Pyrazole-carboxylates target COX-2 or kinases (e.g., EGFR) via hydrophobic interactions with active sites .

- Antimicrobial activity : Furan and pyridine moieties disrupt bacterial membrane integrity .

- Anticancer potential : Derivatives with carbamoyl groups show apoptosis-inducing effects in in vitro assays .

Advanced: What strategies enhance solubility for in vitro bioactivity studies?

Answer:

- Prodrug design : Replace the ethyl ester with a more polar group (e.g., glycine conjugate) to improve aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while achieving physiologically relevant concentrations .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Modular synthesis : Vary substituents on the pyridine (e.g., electron-withdrawing groups) or furan (e.g., methyl vs. halide) to probe electronic effects .

- Molecular docking : Screen virtual libraries against target proteins (e.g., using AutoDock Vina) to prioritize analogs with predicted high binding affinity .

- Metabolic stability assays : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.